Paeonol

Catalog No.
S538526
CAS No.
552-41-0
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paeonol

CAS Number

552-41-0

Product Name

Paeonol

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)ethanone

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3

InChI Key

UILPJVPSNHJFIK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-hydroxy-4-methoxyacetophenone, paeonol, peonol

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)O

The exact mass of the compound Paeonol is 166.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401442. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Paeonol (2'-Hydroxy-4'-methoxyacetophenone, CAS 552-41-0) is a low-molecular-weight, lipophilic phenolic compound originally derived from the root bark of Paeonia suffruticosa. In industrial and scientific procurement, it is utilized as an active pharmaceutical ingredient (API) for cardiovascular and inflammatory research, a functional cosmetic additive, and a versatile synthetic building block [1]. Characterized by its high volatility, distinct octanol/water partition coefficient (LogP ~1.98), and high passive permeability, Paeonol requires specific handling and formulation strategies [1]. Buyers prioritize this exact monomer over crude botanical extracts to ensure precise dosing, reproducible pharmacokinetics, and targeted modulation of intracellular signaling pathways.

Generic substitution of Paeonol with crude Moutan Cortex extracts or closely related phenolic analogs fundamentally compromises experimental reproducibility and formulation efficacy. Procuring crude extracts introduces massive batch-to-batch variability—where paeonol content fluctuates between 1.5% and 6.0%—and co-extracts hydrophilic glycosides that cause erratic, non-linear intestinal absorption [1]. Furthermore, substituting Paeonol with its structural isomer, Apocynin, alters the primary mechanism of action in biological models from targeted NF-κB transcriptional suppression to upstream ROS scavenging [2]. For cosmetic applications, relying on standard agents like Kojic acid instead of utilizing Paeonol as a synthetic scaffold limits the achievable potency of tyrosinase inhibition, making exact procurement of the Paeonol monomer critical for reproducible applications.

Pharmacokinetic Predictability: Pure Paeonol vs. Crude Botanical Extracts

When formulating oral delivery models, utilizing pure Paeonol (CAS 552-41-0) is critical to avoid the severe non-linear absorption kinetics seen in crude Moutan Cortex extracts. In crude extracts, the presence of hydrophilic glycosides like paeoniflorin causes erratic absorption, leading to a disproportionate 60-fold increase in Paeonol Cmax (from 63.8 ng/mL to 4221.5 ng/mL) between low and high extract doses [1]. Procuring the isolated monomer ensures dose-proportional bioavailability and exact reproducibility.

Evidence DimensionMaximum plasma concentration (Cmax) scaling
Target Compound DataLinear, predictable Cmax scaling as an isolated monomer
Comparator Or BaselineCrude Moutan Cortex Extract (60-fold Cmax jump between standard dose tiers)
Quantified DifferenceEliminates >5000% non-linear variance in systemic exposure
ConditionsIn vivo pharmacokinetic modeling of oral administration

Procuring the pure monomer is mandatory for regulatory-compliant pharmacokinetic modeling, as crude extracts introduce unacceptable batch-to-batch and dose-to-dose variability.

Scaffold Potency in Tyrosinase Inhibition vs. Kojic Acid

Paeonol serves as a highly efficient lipophilic scaffold for synthesizing advanced depigmenting agents. When converted into cinnamyl-paeonol derivatives, the resulting compounds achieve tyrosinase IC50 values as low as 2.0 μM to 13.98 μM, acting as non-competitive or mixed-type inhibitors [1]. This significantly outperforms the industry-standard positive control, Kojic acid, which demonstrates a weaker IC50 of ~30.8 μM to 32.2 μM under identical assay conditions [1].

Evidence DimensionMushroom tyrosinase inhibition (IC50)
Target Compound Data2.0 μM - 13.98 μM (as synthesized paeonol derivatives)
Comparator Or BaselineKojic acid (30.8 μM - 32.2 μM)
Quantified DifferenceUp to 15-fold stronger enzyme inhibition
ConditionsIn vitro mushroom tyrosinase assay and B16F10 melanoma cell models

Cosmetic formulators and medicinal chemists should select Paeonol as a starting material to synthesize next-generation whitening agents that require lower active concentrations than Kojic acid.

Mechanistic Specificity in Inflammation: Paeonol vs. Apocynin

Despite being structural isomers (C9H10O3), Paeonol and Apocynin exhibit fundamentally different mechanisms of action in inflammatory models. Apocynin functions primarily as an NADPH oxidase inhibitor, limiting its action to scavenging reactive oxygen species (ROS)[1]. In contrast, Paeonol specifically targets the TLR4/NF-κB pathway, actively preventing the nuclear translocation of NF-κB p65 and suppressing downstream cytokines like IL-1β and TNF-α [1]. This mechanistic divergence makes them non-interchangeable in targeted drug design.

Evidence DimensionPrimary mechanism of anti-inflammatory action
Target Compound DataDirect suppression of NF-κB nuclear translocation
Comparator Or BaselineApocynin (NADPH oxidase inhibition / ROS scavenging)
Quantified DifferenceDistinct pathway modulation (Transcriptional suppression vs. oxidative neutralization)
ConditionsIn vitro neutrophil and macrophage inflammatory models

Researchers targeting specific transcriptional suppression of inflammatory cytokines must procure Paeonol, as substituting with its isomer Apocynin will only yield upstream oxidative neutralization.

Physicochemical Formulation Requirements: Paeonol vs. Paeoniflorin

Paeonol exhibits a highly lipophilic profile with an octanol/water partition coefficient (LogP) of 1.98 and an effective passive permeability (Pe) of 23.49 × 10−6 cm/s [1]. This contrasts sharply with hydrophilic botanical co-extracts like paeoniflorin. Because of its low cold-water solubility (284–598 μg/mL) but high permeability, Paeonol requires specific formulation strategies—such as cyclodextrin inclusion or microemulsion—to maximize its rapid first-pass absorption [1].

Evidence DimensionPassive permeability and partition coefficient
Target Compound DataLogP 1.98; Pe = 23.49 × 10−6 cm/s
Comparator Or BaselinePaeoniflorin (Hydrophilic, low passive permeability)
Quantified DifferenceHigh lipophilicity driving rapid cellular uptake
ConditionsPhysicochemical profiling in phosphate buffer solutions

Material selection for Paeonol mandates lipophilic-compatible delivery systems, ensuring high bioavailability that cannot be achieved with generic aqueous formulations.

Synthesis of High-Potency Tyrosinase Inhibitors

Because Paeonol-derived esters demonstrate IC50 values up to 15-fold stronger than Kojic acid [1], this compound is a highly effective starting scaffold for medicinal chemists and cosmetic formulators developing non-competitive depigmenting agents for hyperpigmentation treatments.

Targeted NF-κB Pathway Modulation

In immunological and joint-disease research, Paeonol is the required agent when the experimental goal is to directly suppress the nuclear translocation of NF-κB p65. It should be selected over its isomer Apocynin when transcriptional downregulation of IL-1β and TNF-α is needed rather than general ROS scavenging [2].

Standardized Pharmacokinetic Modeling

For in vivo absorption and bioavailability studies, procuring pure Paeonol eliminates the severe >5000% non-linear Cmax variance caused by the hydrophilic glycosides present in crude botanical extracts, ensuring regulatory-compliant, dose-proportional data [3].

Lipophilic Drug Delivery Formulation

Due to its specific LogP of 1.98 and high passive permeability, Paeonol is a precise candidate for testing advanced lipophilic delivery systems, such as cyclodextrin inclusion complexes or microemulsions, to overcome its low cold-water solubility[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

LogP

1.98 (LogP)

Appearance

Solid powder

Melting Point

52.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3R834EPI82

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000683 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

552-41-0

Metabolism Metabolites

Paeonol has known human metabolites that include (2-Acetyl-5-methoxyphenyl) hydrogen sulfate.

Wikipedia

Paeonol

Dates

Last modified: 08-15-2023
1: Jin H, Wang M, Wang J, Cao H, Niu W, Du L. Paeonol attenuates isoflurane anaesthesia induced hippocampal neurotoxicity via modulation of JNK/ERK/P38MAPK pathway and regulates histone acetylation in neonatal rat. J Matern Fetal Neonatal Med. 2018 Jun 10:1-211. doi: 10.1080/14767058.2018.1487396. [Epub ahead of print] PubMed PMID: 29886761.
2: Liu X, Xu Q, Mei L, Lei H, Wen Q, Miao J, Huang H, Chen D, Du S, Zhang S, Zhou J, Deng R, Li Y, Li C, Li H. Paeonol attenuates acute lung injury by inhibiting HMGB1 in lipopolysaccharide-induced shock rats. Int Immunopharmacol. 2018 Jun 5;61:169-177. doi: 10.1016/j.intimp.2018.05.032. [Epub ahead of print] PubMed PMID: 29883962.
3: Zhang L, Chen Z, Gong W, Zou Y, Xu F, Chen L, Huang H. Paeonol Ameliorates Diabetic Renal Fibrosis Through Promoting the Activation of the Nrf2/ARE Pathway via Up-Regulating Sirt1. Front Pharmacol. 2018 May 18;9:512. doi: 10.3389/fphar.2018.00512. eCollection 2018. PubMed PMID: 29867511; PubMed Central PMCID: PMC5968333.
4: Saahene RO, Wang J, Wang ML, Agbo E, Pang D. The Antitumor Mechanism of Paeonol on CXCL4/CXCR3-B Signals in Breast Cancer Through Induction of Tumor Cell Apoptosis. Cancer Biother Radiopharm. 2018 May 30. doi: 10.1089/cbr.2018.2450. [Epub ahead of print] PubMed PMID: 29847158.
5: Fu J, Yu L, Luo J, Huo R, Zhu B. Paeonol induces the apoptosis of the SGC 7901 gastric cancer cell line by downregulating ERBB2 and inhibiting the NF κB signaling pathway. Int J Mol Med. 2018 May 23. doi: 10.3892/ijmm.2018.3704. [Epub ahead of print] PubMed PMID: 29845222.
6: Tsai CH, Hsu MH, Huang PH, Hsieh CT, Chiu YM, Shieh DC, Lee YJ, Tsay GJ, Wu YY. A paeonol derivative, YPH-PA3 promotes the differentiation of monocyte/macrophage lineage precursor cells into osteoblasts and enhances their autophagy. Eur J Pharmacol. 2018 Aug 5;832:104-113. doi: 10.1016/j.ejphar.2018.05.024. Epub 2018 May 18. PubMed PMID: 29782859.
7: Zhu XL, Chen JJ, Han F, Pan C, Zhuang TT, Cai YF, Lu YP. Novel antidepressant effects of Paeonol alleviate neuronal injury with concomitant alterations in BDNF, Rac1 and RhoA levels in chronic unpredictable mild stress rats. Psychopharmacology (Berl). 2018 May 12. doi: 10.1007/s00213-018-4915-7. [Epub ahead of print] PubMed PMID: 29752492.
8: Sun Z, Du J, Hwang E, Yi TH. Paeonol extracted from Paeonia suffruticosa Andr. ameliorated UVB-induced skin photoaging via DLD/Nrf2/ARE and MAPK/AP-1 pathway. Phytother Res. 2018 May 10. doi: 10.1002/ptr.6100. [Epub ahead of print] PubMed PMID: 29748977.
9: Xu Q, Liu X, Mei L, Wen Q, Chen J, Miao J, Lei H, Huang H, Chen D, Du S, Liu A, Zhang S, Zhou J, Deng R, Li Y, Li C, Li H. Paeonol Reduces the Nucleocytoplasmic Transportation of HMGB1 by Upregulating HDAC3 in LPS-Induced RAW264.7 Cells. Inflammation. 2018 May 7. doi: 10.1007/s10753-018-0800-0. [Epub ahead of print] PubMed PMID: 29736733.
10: Sun X, Wang P, Yao LP, Wang W, Gao YM, Zhang J, Fu YJ. Paeonol alleviated acute alcohol-induced liver injury via SIRT1/Nrf2/NF-κB signaling pathway. Environ Toxicol Pharmacol. 2018 Jun;60:110-117. doi: 10.1016/j.etap.2018.04.016. Epub 2018 Apr 22. PubMed PMID: 29704732.
11: Zhang RH, Li CR, Yang H, Li MN, Tsim KWK, Li P, Gao W. An UPLC-MS/MS method for simultaneous determination of multiple constituents in Guizhi Fuling capsule with ultrafast positive/negative ionization switching. Chin J Nat Med. 2018 Apr;16(4):313-320. doi: 10.1016/S1875-5364(18)30061-X. PubMed PMID: 29703331.
12: Choy KW, Murugan D, Mustafa MR. Natural products targeting ER stress pathway for the treatment of cardiovascular diseases. Pharmacol Res. 2018 Jun;132:119-129. doi: 10.1016/j.phrs.2018.04.013. Epub 2018 Apr 21. Review. PubMed PMID: 29684674.
13: Jiao MJ, Deng Z, Zhang J, Wang SH, Cui WJ, Zhang GY, Liu A. [Preparation and quality standard of standard decoction of Chinese herbal medicine containing volatile components-case study of Moutan Cortex]. Zhongguo Zhong Yao Za Zhi. 2018 Mar;43(5):891-896. doi: 10.19540/j.cnki.cjcmm.20180105.017. Chinese. PubMed PMID: 29676084.
14: Liao M, Cheng X, Zhang X, Diao X, Liang C, Zhang L. Qualitative and Quantitative Analyses of Active Constituents in Trollius ledebourii. J Chromatogr Sci. 2018 Apr 13. doi: 10.1093/chromsci/bmy035. [Epub ahead of print] PubMed PMID: 29668849.
15: Zhu N, Wu XX, Tian Y, Zhu JX, Li JC. Pharmacokinetic and Pharmacodynamics of Self-Assembled Cubic Liquid Crystalline Nanoparticle Gel After Transdermal Administration. Med Sci Monit. 2018 Apr 18;24:2330-2338. PubMed PMID: 29666359; PubMed Central PMCID: PMC5926275.
16: Zhang WW, Xu F, Wang D, Ye J, Cai SQ. Buyang Huanwu Decoction ameliorates ischemic stroke by modulating multiple targets with multiple components: In vitro evidences. Chin J Nat Med. 2018 Mar;16(3):194-202. doi: 10.1016/S1875-5364(18)30047-5. PubMed PMID: 29576055.
17: Zhao B, Shi QJ, Zhang ZZ, Wang SY, Wang X, Wang H. Protective effects of paeonol on subacute/chronic brain injury during cerebral ischemia in rats. Exp Ther Med. 2018 Apr;15(4):3836-3846. doi: 10.3892/etm.2018.5893. Epub 2018 Feb 26. PubMed PMID: 29563983; PubMed Central PMCID: PMC5858057.
18: Yang CT, Lu GL, Hsu SF, MacDonald I, Chiou LC, Hung SY, Chen YH. Paeonol promotes hippocampal synaptic transmission: The role of the Kv2.1 potassium channel. Eur J Pharmacol. 2018 May 15;827:227-237. doi: 10.1016/j.ejphar.2018.03.020. Epub 2018 Mar 15. PubMed PMID: 29550337.
19: Wu J, Sun C, Wang R, Li J, Zhou M, Yan M, Xue X, Wang C. Cardioprotective effect of paeonol against epirubicin-induced heart injury via regulating miR-1 and PI3K/AKT pathway. Chem Biol Interact. 2018 Apr 25;286:17-25. doi: 10.1016/j.cbi.2018.02.035. Epub 2018 Mar 2. PubMed PMID: 29505745.
20: Li C, Yang L, Wu H, Dai M. Paeonol Inhibits Oxidized Low-Density Lipoprotein-Induced Vascular Endothelial Cells Autophagy by Upregulating the Expression of miRNA-30a. Front Pharmacol. 2018 Feb 8;9:95. doi: 10.3389/fphar.2018.00095. eCollection 2018. PubMed PMID: 29472864; PubMed Central PMCID: PMC5809422.

Explore Compound Types